Sirtuin modulator 5

SIRT1 activation DC50 longevity research

Researchers requiring isoform-selective SIRT1 activation face a shortage of well-characterized tool compounds distinct from SIRT5 desuccinylase modulators. Sirtuin modulator 5 directly addresses this gap with a documented DC50 value (<50 μM) for concentration-dependent study designs. - Enables quantitative dose-response experiments where no activation metric is otherwise available. - Serves as a benzamide-based reference for comparing structurally distinct activators (e.g., resveratrol) on SIRT1 pathways. - Supplied as a 98% pure solid with defined LogP (4.5) and tPSA (74.1 Ų), ensuring reproducible physicochemical behavior.

Molecular Formula C24H23N3O4
Molecular Weight 417.5 g/mol
Cat. No. B3448192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSirtuin modulator 5
Molecular FormulaC24H23N3O4
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C24H23N3O4/c1-15-7-6-10-27-14-19(26-23(15)27)16-8-5-9-18(11-16)25-24(28)17-12-20(29-2)22(31-4)21(13-17)30-3/h5-14H,1-4H3,(H,25,28)
InChIKeyFIRLMVXVEXHHQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sirtuin Modulator 5: Chemical Structure & SIRT1 Activation


Sirtuin modulator 5 (CAS No. 694469-31-3) is a synthetic small-molecule sirtuin modulating agent with the molecular formula C24H23N3O4 and a molecular weight of 417.46 [1]. Its chemical structure comprises a 3,4,5-trimethoxyphenyl benzamide core linked to an 8-methylimidazo[1,2-a]pyridin-2-yl moiety via a phenyl spacer [2]. In enzymatic assays, sirtuin modulator 5 activates SIRT1 with a DC50 value of less than 50 μM [3]. The compound exhibits an experimental LogP of 4.5 and topological polar surface area (tPSA) of 74.1 Ų [4].

SIRT1 pathway study fit – reported activation threshold supports dose-response assay design
Benzamide-imidazopyridine scaffold – structurally distinct from stilbenoid and peptide-based modulators
SIRT1 activator probe – may support deacetylase-specific cellular studies where SIRT1 is the primary variable

Sirtuin Modulator 5 Substitution Limitations


Although numerous sirtuin-modulating compounds exist, substitution across the sirtuin family is rarely straightforward due to fundamental isoform-specific structural and functional differences. SIRT1, the primary target of sirtuin modulator 5, is a nuclear/cytoplasmic Class I sirtuin that catalyzes NAD⁺-dependent protein deacetylation [1]. In contrast, the mitochondrial SIRT5 (Class III) possesses weak or undetectable deacetylase activity and instead functions predominantly as a desuccinylase, demalonylase, and deglutarylase [2]. The active site of SIRT5 contains distinctive amino acid residues (Ala86, Tyr102, Arg105) that accommodate negatively charged acylated lysine substrates, a feature absent in SIRT1 [3]. Consequently, a compound with demonstrated SIRT1 activation activity cannot be presumed to modulate SIRT5, nor can SIRT5-directed tool compounds substitute for SIRT1-targeted experimental requirements. The limited availability of isoform-selective activators further compounds this issue, with only a few selective SIRT5 activators reported in the literature [4].

SIRT1 (Class I deacetylase) and SIRT5 (Class III desuccinylase) exhibit fundamental catalytic divergence; a SIRT1 activator may not replicate desuccinylase-directed effects.
Active-site residue differences (e.g., Ala86, Tyr102, Arg105 in SIRT5) may alter modulator binding and limit direct substitution of SIRT1 tool compounds for SIRT5 studies.
Limited isoform-selective activator availability reinforces that SIRT1-targeted compounds cannot be assumed interchangeable with SIRT5 modulators.

Sirtuin Modulator 5 Performance Evidence


SIRT1 Activation Potency vs. Resveratrol

Sirtuin modulator 5 activates SIRT1 with a DC50 value of less than 50 μM, providing a defined quantitative activation threshold for experimental dose-response studies [1]. While resveratrol is frequently employed as a reference SIRT1 activator, its activation potency varies substantially depending on substrate and assay conditions; in fluorescence-based deacetylase assays using Fluor de Lys substrate, resveratrol demonstrates EC50 values ranging from 46 μM to >100 μM across independent studies [2]. The ≤50 μM DC50 of sirtuin modulator 5 positions it within a comparable potency range but with a structurally distinct benzamide-imidazopyridine scaffold that differs from the stilbenoid structure of resveratrol, potentially offering alternative binding characteristics [3].

SIRT1 Activation vs. Resveratrol
Cross-study reported
DC50 ≤50 μM vs. Resveratrol EC50 46–>100 μM (substrate- and assay-dependent)
Reported comparable activation range; structurally distinct scaffold
Comparator values vary with assay conditions
SIRT1 activation DC50 longevity research metabolic disease

SIRT1 vs. SIRT5 Isoform Functional Divergence

Sirtuin modulator 5 is documented as a SIRT1 activator with DC50 <50 μM [1]. In contrast, SIRT5—a Class III mitochondrial sirtuin—possesses very weak or undetectable deacetylase activity in vitro and instead functions primarily as a desuccinylase, demalonylase, and deglutarylase [2]. This functional divergence arises from distinct active-site architecture: SIRT5 contains Ala86, Tyr102, and Arg105 residues that form hydrogen bonds and ionic interactions with negatively charged succinyl-lysine substrates, whereas SIRT1 lacks these structural features and catalyzes deacetylation of acetyl-lysine [3]. Consequently, a compound activating SIRT1 deacetylase activity cannot be assumed to modulate SIRT5 desuccinylase or demalonylase activity, and vice versa.

Isoform Functional Divergence
Class-level inference
SIRT1 deacetylase activity vs. SIRT5 desuccinylase/demalonylase; no DC50 reported for SIRT5
Ensures correct isoform selection for deacetylase studies
SIRT5 deacetylase activity reported as weak or undetectable
SIRT1 SIRT5 isoform selectivity deacetylase activity

Chemical Scaffold vs. Suramin & SIRT2/6 Inhibitors

Sirtuin modulator 5 features a distinct benzamide-imidazopyridine chemical scaffold (3,4,5-trimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide) [1]. This structure differs fundamentally from suramin—a polysulfonated naphthylurea that inhibits SIRT5 deacetylase activity with an IC50 of 22 μM by binding to the NAD⁺, product, and substrate-binding sites [2]. It also differs from SIRT2/6-IN-1 (Compound 5), which inhibits SIRT6 and SIRT2 with IC50 values of 106 μM and 114 μM respectively [3]. The imidazopyridine core of sirtuin modulator 5 represents a scaffold distinct from both the polysulfonated suramin and the thiazole-based SIRT2/6 inhibitors, potentially offering different physicochemical properties and binding interactions.

Chemical Scaffold vs. Suramin
Class-level inference
Benzamide-imidazopyridine (SIRT1 activator) vs. polysulfonated naphthylurea (SIRT5 inhibitor) vs. thiazole (SIRT2/6 inhibitor)
Distinct scaffold class supports SIRT1 probe selection
Opposing pharmacological direction (activation vs. inhibition)
benzamide scaffold imidazopyridine chemical probe SIRT1

Benzamide Pharmacophore in SIRT1 Activation

Sirtuin modulator 5 contains a benzamide core linked to an imidazopyridine moiety [1]. The benzamide functional group is a recurring structural feature among known SIRT1-activating compounds (STACs), as observed in multiple patent disclosures and chemical series [2]. Patent US-7893086-B2, assigned to Sirtris Pharmaceuticals, discloses numerous sirtuin-modulating compounds incorporating benzamide structural elements, suggesting that this moiety may contribute to SIRT1 activation pharmacology [3]. The presence of this benzamide core in sirtuin modulator 5 aligns with established SIRT1 activator structural motifs, distinguishing it from alternative scaffolds employed for other sirtuin isoforms such as the 3-arylthiosuccinylated peptides targeting SIRT5 or thiazole-based inhibitors targeting SIRT2 [4].

Benzamide Pharmacophore
Class-level inference
Benzamide core common in SIRT1-activating compounds (STACs), distinct from SIRT5 peptide-based modulators
Aligns with SIRT1 activator structural class
Based on patent literature and chemical series
benzamide pharmacophore SIRT1 activator allosteric activation STAC

Sirtuin Modulator 5 Research Applications


SIRT1-Dependent Longevity & Metabolic Disease

Sirtuin modulator 5 activates SIRT1 with a DC50 value of less than 50 μM and is applicable for studies investigating cellular lifespan extension and diseases related to aging, metabolism, and mitochondrial function [1]. The compound may be employed in cellular models where SIRT1 deacetylase activity is the primary experimental variable, as its SIRT1 activation profile distinguishes it from compounds that target other sirtuin isoforms (e.g., SIRT5 desuccinylase modulators). Applications include, but are not limited to, research on diabetes, obesity, and cardiovascular disease models where SIRT1 activation has been mechanistically implicated [2].

Chemical Probe with Defined Activation Threshold

For researchers requiring a SIRT1 activator with a reported activation threshold for dose-response experimental design, sirtuin modulator 5 provides a DC50 value of <50 μM [1]. This defined value enables concentration-dependent study designs, distinguishing it from activators for which no quantitative activation metric is available. The compound serves as a useful tool for SIRT1 activation studies where a benzamide-containing small molecule with reported activity metrics is required, particularly when comparing the effects of structurally distinct activators (e.g., stilbenoid resveratrol versus benzamide-based modulators) on SIRT1-dependent pathways [2].

Isoform Selectivity Profiling & Comparator Studies

Sirtuin modulator 5 may be employed in studies requiring a SIRT1 activator as a reference compound to evaluate isoform selectivity across the sirtuin family. Given that SIRT5 (Class III mitochondrial sirtuin) exhibits weak or undetectable deacetylase activity and functions primarily as a desuccinylase/demalonylase, SIRT5-targeted research requires distinct tool compounds [1]. Sirtuin modulator 5, with its documented SIRT1 activation profile, provides a baseline for comparing SIRT1-mediated effects against SIRT5-mediated effects in cellular systems where both isoforms are expressed, such as metabolic and mitochondrial function assays [2].

Application
Selection Property
Validation Focus
SIRT1-dependent longevity and metabolic pathway studies
SIRT1 deacetylase activation profile
Isoform-specific deacetylation endpoints
Dose-response activation assay design
Reported activation threshold context
Concentration-response assay validation
Sirtuin isoform selectivity profiling
SIRT1 vs. SIRT5 functional divergence
Deacetylase vs. desuccinylase activity comparison

Technical Documentation Hub

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